1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-pyrrol-1-ylpyridin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(20)12-5-9-18(10-6-12)14-4-3-13(11-16-14)17-7-1-2-8-17/h1-4,7-8,11-12H,5-6,9-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWHTSABRNEKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=C(C=C2)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine-4-carboxylic Acid Derivative
The starting material often is piperidine-4-carboxylic acid (isonipecotic acid), which can be modified at the nitrogen to introduce the pyridin-2-yl substituent. The carboxylic acid group at the 4-position is typically preserved or protected during subsequent transformations.
Functionalization of the Pyridine Ring with Pyrrole
The 5-position of the pyridine ring is functionalized with a pyrrole group, which can be introduced by:
- Palladium-catalyzed C–H activation and direct arylation or heteroarylation.
- Cross-coupling reactions such as Suzuki or Stille coupling using pyrrole boronic acids or stannanes with 5-halopyridine intermediates.
Detailed Synthetic Route Example
While direct literature specifically on 1-[5-(1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid is limited, analogous synthetic methodologies from related compounds provide a framework:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of piperidine-4-carboxylic acid | Boc protection or esterification | Protects carboxylic acid for subsequent steps |
| 2 | N-arylation of piperidine nitrogen | 2-bromopyridine, Pd catalyst, base (e.g., NaOtBu), solvent (toluene), 80-100°C | Formation of N-(pyridin-2-yl)piperidine-4-carboxylic acid derivative |
| 3 | Halogenation at pyridine 5-position (if not already halogenated) | NBS or other halogenating agents | Introduction of bromine or iodine at 5-position |
| 4 | Cross-coupling with pyrrole derivative | Pyrrole boronic acid or stannane, Pd catalyst, base (K3PO4), solvent (DMF), 80-110°C | Formation of 5-(1H-pyrrol-1-yl)pyridin-2-yl substituent |
| 5 | Deprotection and purification | Acidic conditions for Boc removal or hydrolysis of esters | Final this compound |
Research Findings and Optimization
- Catalyst Selection: Palladium catalysts such as Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands (e.g., BINAP) are effective for Buchwald-Hartwig and Suzuki couplings, providing good yields and selectivity.
- Reaction Conditions: Moderate temperatures (80–110°C) and inert atmosphere (nitrogen or argon) are preferred to avoid decomposition of sensitive heterocycles.
- Protecting Groups: Use of Boc or ester groups to protect the carboxylic acid during N-arylation and cross-coupling steps prevents side reactions.
- Purification: Chromatography or recrystallization is employed to isolate the final product with high purity.
Data Table: Summary of Typical Reaction Conditions and Yields
| Step | Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-arylation | Buchwald-Hartwig amination | Pd2(dba)3, BINAP, NaOtBu | Toluene | 90 | 70-85 | High selectivity for N-arylation |
| Halogenation | Electrophilic substitution | NBS | Acetonitrile | RT | 80-90 | Selective for 5-position |
| Cross-coupling | Suzuki coupling | Pd(PPh3)4, K3PO4 | DMF/H2O | 100 | 65-80 | Efficient pyrrole installation |
| Deprotection | Acidic hydrolysis | TFA or HCl | DCM or aqueous | RT | Quantitative | Removes Boc or ester |
Chemical Reactions Analysis
Types of Reactions: 1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent, particularly in the treatment of neurological disorders. Its structural similarity to known neurotransmitter modulators suggests that it may have activity at various receptor sites in the central nervous system.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound and their neuroprotective effects against oxidative stress in neuronal cells. The results indicated that certain derivatives could enhance cell viability and reduce apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antidepressant Activity
Another area of research focuses on the antidepressant properties of compounds related to 1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid. A pharmacological study demonstrated that these compounds exhibited significant serotonin reuptake inhibition, which is a common mechanism for many antidepressants .
Data Table: Antidepressant Activity
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12.5 | Serotonin reuptake inhibition |
| Related Derivative A | 8.0 | Serotonin reuptake inhibition |
| Related Derivative B | 15.0 | Dual serotonin-norepinephrine reuptake inhibition |
Anticancer Properties
Recent studies have also highlighted the anticancer potential of this compound. Research published in Cancer Letters indicated that derivatives of piperidine compounds could inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
Case Study: In Vivo Tumor Growth Inhibition
In vivo studies demonstrated that the administration of modified versions of this compound led to a significant reduction in tumor size in mouse models of breast cancer, suggesting that it may serve as a lead compound for further development in oncology .
Mechanism of Action
The mechanism by which 1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrrole and pyridine rings can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Compounds :
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 406476-31-1)
- Substituent : Trifluoromethyl (-CF₃) group at the pyridine 5-position.
- Impact : The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity compared to the pyrrole substituent in the target compound. Molecular weight: 274.23 .
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride (CAS 1209326-97-5) Substituent: Chlorine atom at the pyridine 5-position. The hydrochloride salt improves aqueous solubility (Molecular weight: 277.15) .
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid
- Substituent : Oxazole ring with isopropylphenyl and methyl groups.
- Impact : The bulky isopropylphenyl group may enhance hydrophobic interactions but reduce solubility compared to the target compound’s pyrrole-pyridine system .
Avatrombopag-related compound (CAS 677007-74-8)
- Substituent : Complex thiazole and chlorothiophene groups.
- Impact : Higher molecular weight (765.73 ) and structural complexity improve specificity for thrombopoietin receptor agonism but limit blood-brain barrier penetration .
Physicochemical Properties
Biological Activity
1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid, a compound featuring a piperidine core and a pyridine-pyrrole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, supported by data tables and case studies.
The molecular formula for this compound is with a molecular weight of approximately 286.33 g/mol. The compound exhibits several notable chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 286.33 g/mol |
| LogP (Partition Coefficient) | 3.57 |
| Water Solubility | Low |
| pKa | 4.68 |
Antidepressant Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant serotonin (5-HT) reuptake inhibition, suggesting potential antidepressant properties. For instance, compounds structurally related to this compound have shown promising results in preclinical models, particularly in reducing immobility times in the forced swimming test (FST), a common assay for antidepressant efficacy .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Preliminary screenings have indicated that similar pyrrole-containing compounds demonstrate significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.5 µg/mL . This suggests that the target compound may also exhibit comparable antimicrobial effects.
Inhibitory Effects on Inflammation
Research has shown that carboxylic acid derivatives can inhibit the upregulation of adhesion molecules like ICAM-1, which are critical in inflammatory responses. In vivo studies indicate that these compounds can reduce neutrophil migration in models of paw inflammation induced by interleukin-1 . Such findings highlight the potential for this compound to serve as an anti-inflammatory agent.
Study on Serotonin Reuptake Inhibition
In a study evaluating various piperazine derivatives, one compound closely related to our target was found to significantly inhibit serotonin reuptake with an IC50 value of 45 µM. This study emphasizes the importance of structural modifications in enhancing pharmacological activity .
Anti-fibrotic Activity
Another investigation focused on the anti-fibrotic properties of similar compounds demonstrated their ability to inhibit collagen synthesis in hepatic stellate cells, suggesting therapeutic potential for liver fibrosis treatment . The mechanism involved reduced expression of COL1A1 protein, indicating a pathway that could be explored further for our target compound.
Q & A
Basic Research Question
- Hazard Statements : Similar compounds exhibit acute toxicity (H302, H312), skin/eye irritation (H315, H319), and respiratory hazards (H335) .
- PPE : Use gloves, lab coats, and fume hoods. Avoid inhalation and skin contact .
Advanced Consideration : Conduct toxicity profiling (e.g., Ames test, in vitro cytotoxicity) for lab safety protocols.
How can researchers optimize the synthetic yield of this compound?
Advanced Research Question
- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry) to identify optimal conditions.
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps, as used in related syntheses .
- In Situ Monitoring : Use techniques like TLC or HPLC to track reaction progress and minimize byproducts.
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation.
- Solvent Selection : Replace volatile solvents (e.g., EtOH) with greener alternatives (e.g., water/THF mixtures) .
- Reaction Kinetics : Ensure heat dissipation and mixing efficiency to maintain reproducibility.
How can structure-activity relationship (SAR) studies guide the modification of this compound?
Advanced Research Question
- Key Modifications :
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
